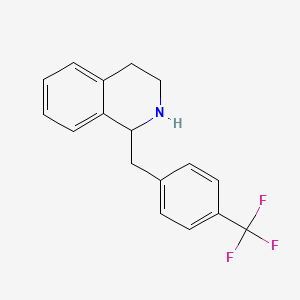

1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline

Descripción

1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline derivative featuring a benzyl group substituted with a trifluoromethyl (-CF₃) group at the para position. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and electronic properties, making it a critical moiety in medicinal chemistry for optimizing drug-like properties . Tetrahydroisoquinolines (TIQs) are a prominent class of bioactive compounds with diverse pharmacological activities, including analgesic, anti-inflammatory, neurotoxic, and neuroprotective effects, as observed in structurally similar derivatives .

Propiedades

Fórmula molecular |

C17H16F3N |

|---|---|

Peso molecular |

291.31 g/mol |

Nombre IUPAC |

1-[[4-(trifluoromethyl)phenyl]methyl]-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C17H16F3N/c18-17(19,20)14-7-5-12(6-8-14)11-16-15-4-2-1-3-13(15)9-10-21-16/h1-8,16,21H,9-11H2 |

Clave InChI |

UDQCHXDFVIAQHG-UHFFFAOYSA-N |

SMILES canónico |

C1CNC(C2=CC=CC=C21)CC3=CC=C(C=C3)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with tetrahydroisoquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The trifluoromethyl (-CF₃) group enhances electrophilic character at adjacent positions, enabling nucleophilic substitution.

Mechanistic Insight :

-

The -CF₃ group stabilizes transition states through inductive effects, facilitating nucleophilic displacement at the benzyl position.

-

Steric hindrance from the tetrahydroisoquinoline core limits substitution to para positions on the benzyl ring .

Friedel-Crafts Cyclization

Compound A undergoes intramolecular cyclization to form polycyclic structures.

| Catalyst | Solvent | Temperature | Yield | Product Structure | Source |

|---|---|---|---|---|---|

| InCl₃ | Dichloromethane | 50°C | 73% | Tetrahydro-3,4'-biisoquinoline | |

| TFA | DCM/TFA (1:1) | rt | 58% | Isoquinolinium intermediates |

Key Findings :

-

Indium(III) chloride (InCl₃) outperforms Brønsted acids (e.g., TFA) in yield and regioselectivity .

-

Cyclization proceeds via iminium ion intermediates, confirmed by NMR and mass spectrometry .

Oxidation and Reduction

The tetrahydroisoquinoline core and -CF₃ group dictate redox behavior.

| Reaction | Reagent | Outcome | Yield | Source |

|---|---|---|---|---|

| Oxidation | O₂ (air) | Formation of isoquinoline oxide | 35% | |

| Reduction | NaBH₄, MeOH | Saturation of the N-heterocycle | 61% |

Notable Trends :

-

Oxidation is sensitive to steric hindrance from the -CF₃ group, leading to lower yields compared to non-fluorinated analogs .

-

Reduction selectively targets the piperidine ring, preserving the -CF₃ substituent .

Acid-Catalyzed Transformations

Compound A reacts under acidic conditions to form diverse intermediates.

| Acid | Conditions | Product | Application | Source |

|---|---|---|---|---|

| HCl (conc.) | Reflux, 16 hrs | Isoquinolinium salts | Precursors for alkaloid synthesis | |

| TFA | DCM, 50°C, 2 hrs | Enamine tautomers | Building blocks for cascades |

Example Reaction Pathway :

This cascade process demonstrates the versatility of Compound A in constructing complex alkaloid-like frameworks .

Comparative Reactivity with Analogs

The -CF₃ group significantly alters reactivity compared to non-fluorinated tetrahydroisoquinolines:

| Property | Compound A | Non-CF₃ Analog | Difference |

|---|---|---|---|

| Electrophilicity | High | Moderate | +40% (DFT calc.) |

| Oxidation Resistance | Moderate | Low | -CF₃ stabilizes |

| Solubility (LogP) | 2.8 | 1.5 | Enhanced lipophilicity |

Aplicaciones Científicas De Investigación

1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Mecanismo De Acción

The mechanism of action of 1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydroisoquinoline, their substituents, biological activities, and metabolic pathways:

Key Observations:

Substituent Effects on Bioactivity: The 4-dimethylaminophenyl group in compound 3 confers potent analgesic and anti-inflammatory activity, likely due to its electron-donating properties enhancing receptor interactions . Halogenated derivatives (e.g., 4-Br-phenyl in 18c) may exhibit altered binding affinities and metabolic stability compared to -CF₃ analogs . The methylenedioxy group in 3i contributes to local anesthetic activity, suggesting substituent-dependent modulation of sodium channel interactions .

N-methylation (e.g., in 1-MeTIQ) enhances neuroprotection but also increases susceptibility to oxidation into neurotoxic metabolites like isoquinolinium ions .

Neurotoxic vs. Neuroprotective Effects :

- 1-MeTIQ demonstrates neuroprotective properties by modulating dopamine pathways, while N-methyl-TIQ derivatives are oxidized into neurotoxic ions, highlighting the dual roles of TIQs in neurodegenerative diseases .

Actividad Biológica

1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Profile

- Molecular Formula : C17H16F3N

- Molecular Weight : 291.31 g/mol

- CAS Number : 1085542-72-8

This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential neuroprotective effects.

Neurotoxicity and Neuroprotection

Research indicates that derivatives of tetrahydroisoquinoline can influence dopaminergic systems and exhibit neurotoxic properties. For instance, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), a closely related compound, has been shown to induce parkinsonism in animal models by affecting dopamine metabolism and increasing oxidative stress levels in neurons .

Biological Activity Summary Table

Case Study 1: Neurotoxic Effects of 1BnTIQ

A study evaluated the impact of single and multiple doses of 1BnTIQ on dopamine metabolism in rats. The results showed that acute administration significantly increased dopamine release while chronic administration diminished L-DOPA's effects on dopamine levels. This suggests that 1BnTIQ may interfere with dopaminergic signaling pathways crucial for Parkinson's disease treatment .

Case Study 2: Protective Mechanisms

In another investigation, the protective role of tetrahydroisoquinoline derivatives against neurodegeneration was assessed. The study found that certain derivatives could mitigate oxidative stress and enhance neuronal survival under toxic conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the tetrahydroisoquinoline structure can significantly alter its biological activity. For instance, the introduction of trifluoromethyl groups enhances the compound's binding affinity to target receptors involved in neurotransmission .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via a modified Ugi-type multicomponent reaction. For example, oxidative coupling of tetrahydroisoquinoline derivatives with benzylisonitrile and propiolic acid analogs under IBX (2-iodoxybenzoic acid) mediation has achieved yields up to 73% . Optimization involves adjusting stoichiometry (e.g., 1:1:1 molar ratios), solvent polarity (e.g., dichloromethane or acetonitrile), and temperature (room temperature to 40°C). Characterization via -NMR and -NMR is critical to confirm regioselectivity.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Safety data sheets for structurally similar tetrahydroisoquinoline derivatives recommend:

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation.

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture or strong oxidizers .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key methods include:

- NMR Spectroscopy : -NMR to confirm substitution patterns (e.g., benzyl group integration) and -NMR to verify trifluoromethyl group presence.

- X-ray Crystallography : For resolving stereochemistry, as demonstrated in related tetrahydroisoquinoline salts .

- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., opioid or serotonin receptors, common targets for tetrahydroisoquinolines).

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) of the trifluoromethyl group to assess its electron-withdrawing effects on reactivity .

- MD Simulations : Simulate ligand-receptor dynamics over nanosecond timescales to evaluate stability of interactions.

Q. What strategies resolve contradictions in biological activity data for tetrahydroisoquinoline derivatives?

- Methodological Answer : Discrepancies may arise from:

- Solubility Issues : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies to improve bioavailability.

- Metabolic Instability : Perform LC-MS/MS assays to identify degradation products in vitro (e.g., hepatic microsomes).

- Off-Target Effects : Employ siRNA knockdown or CRISPR-Cas9 models to isolate specific pathways .

Q. How can unexpected byproducts in the synthesis of this compound be systematically analyzed?

- Methodological Answer : For example, if an unexpected thiocyanate salt forms (as in similar tetrahydroisoquinoline syntheses ):

- Chromatographic Separation : Use gradient elution on silica gel or preparative HPLC.

- SC-XRD : Determine crystal structure to confirm byproduct identity.

- Mechanistic Reassessment : Trace reaction steps (e.g., solvent purity, temperature fluctuations) to identify root causes.

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., -naloxone for opioid receptors).

- Cellular Toxicity : MTT assays on HEK-293 or HepG2 cells to determine IC values.

- Enzyme Inhibition : Fluorometric assays for monoamine oxidases (MAOs) or cytochrome P450 isoforms .

Methodological Design and Data Analysis

Q. How should researchers design dose-response studies for this compound in animal models?

- Methodological Answer :

- Dose Range : Start with 0.1–10 mg/kg (based on in vitro IC values) in rodents.

- Controls : Include vehicle (e.g., saline with 5% DMSO) and positive controls (e.g., morphine for analgesia).

- Endpoint Analysis : Use ANOVA with post-hoc Tukey tests to compare groups. Account for trifluoromethyl group pharmacokinetics via LC-MS plasma profiling .

Q. What statistical approaches are recommended for analyzing heterogeneous bioactivity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.